N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide: is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a benzamide group substituted with carbamoyl and methyl groups on the phenyl ring, and three methoxy groups on the benzamide ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-methylbenzoic acid and 3,4,5-trimethoxybenzoyl chloride.
Amidation Reaction: The 2-amino-5-methylbenzoic acid is reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoyl-5-methylphenyl)-2-nitrobenzamide
- 2-carbamoyl-5-methylphenyl acetate
- 2-carbamoyl-5-methylphenyl 2-(trifluoromethoxy)benzenesulfonate
Uniqueness
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C18H20N2O5 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(2-carbamoyl-5-methylphenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H20N2O5/c1-10-5-6-12(17(19)21)13(7-10)20-18(22)11-8-14(23-2)16(25-4)15(9-11)24-3/h5-9H,1-4H3,(H2,19,21)(H,20,22) |
InChI Key |
NMYMGNGIYAEUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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